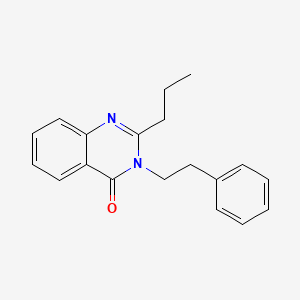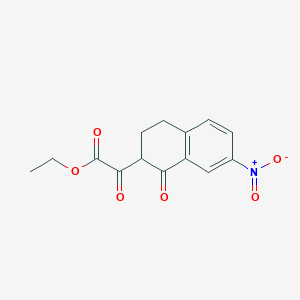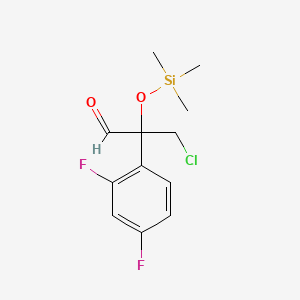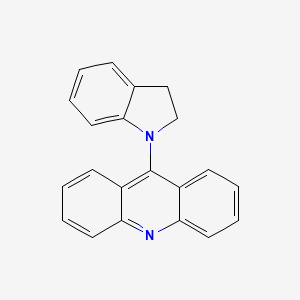
(R)-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate is a chemical compound that belongs to the class of sulfonate esters. These compounds are known for their reactivity and are often used in organic synthesis and various industrial applications. The presence of the methylsulfonyl group in its structure makes it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate typically involves the reaction of ®-3-(1-hydroxyethyl)phenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted phenyl derivatives.
Oxidation: The major products are sulfone derivatives.
Reduction: The major products are sulfide derivatives.
Applications De Recherche Scientifique
®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules, such as proteins, through nucleophilic substitution reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate involves the reactivity of the methanesulfonate group. This group can undergo nucleophilic substitution reactions, where it is replaced by a nucleophile. The compound can also participate in oxidation and reduction reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(1-hydroxyethyl)phenyl methanesulfonate: This compound is similar in structure but lacks the methylsulfonyl group.
®-3-(1-((ethylsulfonyl)oxy)ethyl)phenyl methanesulfonate: This compound has an ethylsulfonyl group instead of a methylsulfonyl group.
®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl ethylsulfonate: This compound has an ethylsulfonate group instead of a methanesulfonate group.
Uniqueness
The presence of the methylsulfonyl group in ®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate makes it more reactive in nucleophilic substitution reactions compared to its analogs. This increased reactivity can be advantageous in certain synthetic applications, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H14O6S2 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
[3-[(1R)-1-methylsulfonyloxyethyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C10H14O6S2/c1-8(15-17(2,11)12)9-5-4-6-10(7-9)16-18(3,13)14/h4-8H,1-3H3/t8-/m1/s1 |
Clé InChI |
WAPZHQZXWPVDMP-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC=C1)OS(=O)(=O)C)OS(=O)(=O)C |
SMILES canonique |
CC(C1=CC(=CC=C1)OS(=O)(=O)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


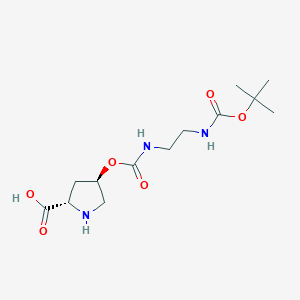

![(8S,9S,10R,13S,14S,17S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11833998.png)
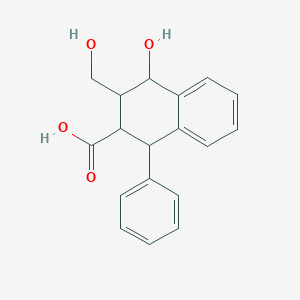

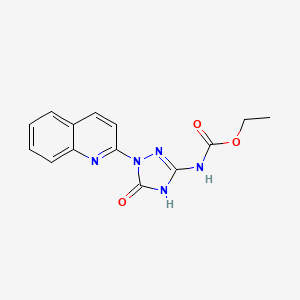

![tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B11834038.png)
